molecular formula C10H11ClN2O B13999115 1-(2-Chloropyridin-3-yl)piperidin-4-one CAS No. 1057282-74-2

1-(2-Chloropyridin-3-yl)piperidin-4-one

Cat. No.: B13999115
CAS No.: 1057282-74-2
M. Wt: 210.66 g/mol
InChI Key: YMSIDWRMJFEWKN-UHFFFAOYSA-N
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Description

1-(2-Chloropyridin-3-yl)piperidin-4-one is a heterocyclic compound that features a piperidine ring fused with a pyridine ring substituted with a chlorine atomThe presence of both piperidine and pyridine rings in its structure makes it a versatile building block for the synthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloropyridin-3-yl)piperidin-4-one typically involves the reaction of 2-chloropyridine with piperidin-4-one under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloropyridin-3-yl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted pyridine derivatives .

Scientific Research Applications

1-(2-Chloropyridin-3-yl)piperidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chloropyridin-3-yl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloropyrimidin-4-yl)piperidin-3-ol
  • 4-(Piperidin-1-yl)pyridine derivatives
  • 3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile

Uniqueness

1-(2-Chloropyridin-3-yl)piperidin-4-one is unique due to its specific substitution pattern and the presence of both piperidine and pyridine rings. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

CAS No.

1057282-74-2

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

1-(2-chloropyridin-3-yl)piperidin-4-one

InChI

InChI=1S/C10H11ClN2O/c11-10-9(2-1-5-12-10)13-6-3-8(14)4-7-13/h1-2,5H,3-4,6-7H2

InChI Key

YMSIDWRMJFEWKN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)C2=C(N=CC=C2)Cl

Origin of Product

United States

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